molecular formula C20H21N5 B2988893 5-(tert-butyl)-7-(1H-imidazol-1-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine CAS No. 849921-33-1

5-(tert-butyl)-7-(1H-imidazol-1-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B2988893
CAS No.: 849921-33-1
M. Wt: 331.423
InChI Key: JTZBFAQRSOPYPU-UHFFFAOYSA-N
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Description

5-(tert-butyl)-7-(1H-imidazol-1-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine (CAS 849921-33-1) is a high-purity, small molecule research chemical belonging to the pyrazolo[1,5-a]pyrimidine class. It is identified in scientific literature as a potent and selective activator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel, a key target in ocular surface physiology . This compound is of significant interest for investigating novel therapeutic strategies for Dry Eye Disease (DED), a prevalent condition with limited treatment options . Research indicates that activation of CFTR in corneal and conjunctival epithelia stimulates fluid secretion, which can help restore tear film stability and improve corneal health . In preclinical studies, closely related structural analogues of this compound demonstrated nanomolar potency in CFTR activation assays and showed efficacy in enhancing tear secretion and ameliorating corneal erosion in mouse models of DED . The core pyrazolopyrimidine scaffold is a privileged structure in medicinal chemistry, often serving as a mimic for the adenine ring of ATP, which allows it to interact effectively with the binding sites of various enzymes and receptors . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate care and comply with all relevant institutional safety protocols.

Properties

IUPAC Name

5-tert-butyl-7-imidazol-1-yl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5/c1-14-18(15-8-6-5-7-9-15)19-22-16(20(2,3)4)12-17(25(19)23-14)24-11-10-21-13-24/h5-13H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTZBFAQRSOPYPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)(C)C)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(tert-butyl)-7-(1H-imidazol-1-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters under acidic or basic conditions.

    Introduction of the tert-butyl group: This step often involves the alkylation of the pyrazolo[1,5-a]pyrimidine core using tert-butyl halides in the presence of a strong base like sodium hydride.

    Attachment of the imidazolyl group: This can be done via a nucleophilic substitution reaction where the pyrazolo[1,5-a]pyrimidine derivative reacts with imidazole under basic conditions.

    Addition of the phenyl group: This step typically involves a Suzuki coupling reaction between a brominated pyrazolo[1,5-a]pyrimidine and phenylboronic acid in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(tert-butyl)-7-(1H-imidazol-1-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 5-(tert-butyl)-7-(1H-imidazol-1-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound has shown promise as a potential therapeutic agent. Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for drug development, particularly in the treatment of diseases like cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics. It may also find applications in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(tert-butyl)-7-(1H-imidazol-1-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Substituent Variations at Position 7

The substituent at position 7 significantly impacts biological activity and physicochemical properties:

Compound Name Substituent (Position 7) Key Properties/Activities References
Target Compound 1H-Imidazol-1-yl Potential H-bonding, planarity modulation
7-(Morpholin-4-yl) derivative (PI3Kδ inhibitor) Morpholine High PI3Kδ inhibition (COPD treatment)
7-(Trifluoromethyl) derivatives CF₃ Enhanced metabolic stability
7-(4-Methylpiperazinyl) derivative Piperazine Improved solubility and kinase selectivity

Key Insights :

  • Imidazole vs.
  • Trifluoromethyl Group : CF₃-substituted analogs (e.g., 5-(4-bromophenyl)-7-(trifluoromethyl) derivatives) exhibit improved metabolic stability but lack the hydrogen-bonding capability of imidazole .

Substituent Variations at Position 5

Position 5 substituents modulate steric effects and lipophilicity:

Compound Name Substituent (Position 5) Key Properties/Activities References
Target Compound tert-Butyl High lipophilicity, steric hindrance
5-(4-Methylphenyl) derivative 4-Methylphenyl Planar structure, π-π stacking
5-(3-Chlorophenyl) derivative 3-Chlorophenyl Electron-withdrawing effect, IR ν(C-Cl): 730 cm⁻¹
5-Isopropyl derivative Isopropyl Moderate lipophilicity, reduced bulk

Key Insights :

  • tert-Butyl vs. Aromatic Groups : The tert-butyl group increases lipophilicity, which may enhance membrane permeability but reduce solubility compared to aromatic substituents .
  • Chlorophenyl Substitution : Electron-withdrawing groups like Cl alter electronic properties, as evidenced by distinct IR and NMR signals (e.g., δ 5.30–5.32 ppm in ¹H-NMR) .

Key Insights :

  • Catalyst-Free Synthesis : The target compound may be synthesized via a catalyst-free method similar to tetrazolo[1,5-a]pyrimidines, avoiding toxic reagents and harsh conditions .
  • Microwave-Assisted Reactions : Suzuki-Miyaura cross-coupling achieves higher yields (e.g., 88% for 3,5-diarylated derivatives) but requires palladium catalysts .

Key Insights :

  • Antimicrobial Potential: The imidazole group may confer antimicrobial activity, as seen in structurally related hydrazino derivatives .
  • Enzyme Inhibition : Morpholine-substituted analogs demonstrate high selectivity for PI3Kδ, suggesting the target compound’s imidazole group could be optimized for similar applications .

Biological Activity

5-(tert-butyl)-7-(1H-imidazol-1-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, drawing from a variety of research studies.

Synthesis

The synthesis of this compound can be achieved through multiple synthetic routes. A common method involves the one-pot reaction of appropriate precursors under controlled conditions. For instance, the reaction of tert-butyl substituted phenyl compounds with imidazole derivatives has been documented to yield high purities and yields (85%) through refluxing in acetic acid .

Biological Activity

The biological activity of this compound has been explored in several studies focusing on its pharmacological properties:

Anticancer Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine exhibit significant anticancer properties. For example, compounds with similar structures have shown efficacy against various cancer cell lines, including HeLa (cervical cancer) and L929 (fibroblast) cells. The mechanism is believed to involve the inhibition of specific kinases that are crucial for cancer cell proliferation .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have shown that it possesses moderate to strong inhibitory effects compared to standard antibiotics like ciprofloxacin and norfloxacin .

Central Nervous System Effects

Another area of interest is the compound's interaction with peripheral benzodiazepine receptors (PBRs). Studies have found that related pyrazolo[1,5-a]pyrimidines exhibit high affinity for PBRs, suggesting potential applications in neurological disorders .

Case Studies and Research Findings

StudyFocusFindings
Synthesis and biological evaluationHigh affinity for PBRs; effective in biodistribution studies in rats.
Anticancer propertiesEffective against HeLa and L929 cells; mechanism involves kinase inhibition.
Antimicrobial activityModerate to strong efficacy against S. aureus and E. coli.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazolo[1,5-a]pyrimidines. Modifications at various positions on the pyrazole and pyrimidine rings can significantly influence their pharmacological profiles. For instance, substituents like tert-butyl groups enhance lipophilicity, potentially improving membrane permeability and bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.